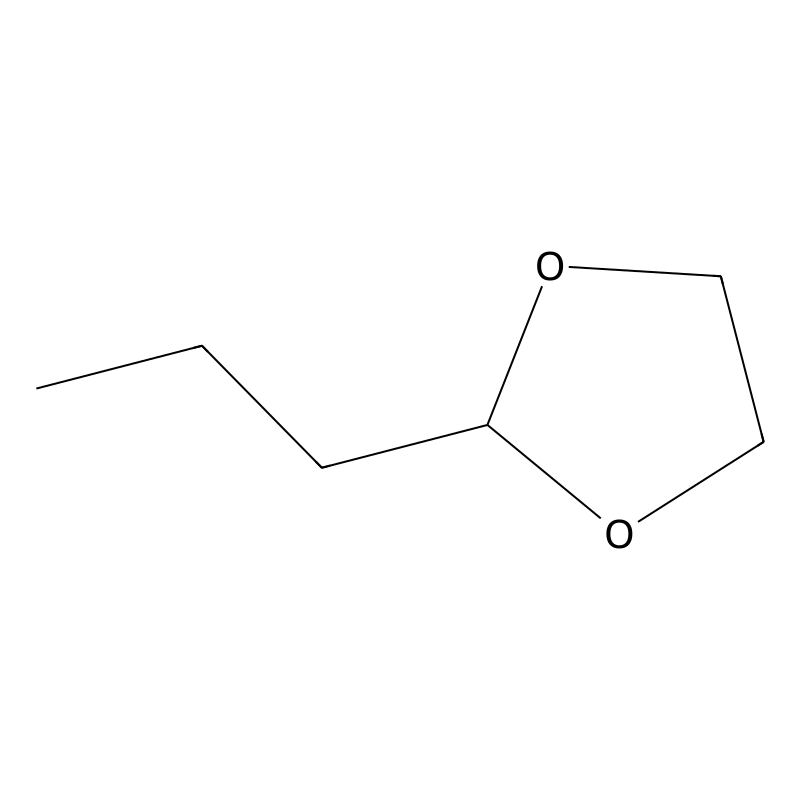

2-Propyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Propyl-1,3-dioxolane is a cyclic organic compound with the molecular formula . It belongs to the class of compounds known as dioxolanes, which are characterized by their five-membered rings containing two oxygen atoms. This compound appears as a colorless liquid with a slightly sweet odor and exhibits solubility in various organic solvents such as ethanol, ethyl acetate, and acetone. The physical properties include a boiling point of approximately 134.6°C, a melting point of -63.1°C, and a density of 0.92 g/cm³ . The symmetrical structure of 2-propyl-1,3-dioxolane contributes to its relatively low polarizability and dipole moment, making it a valuable solvent for separating different compounds.

- Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide to form corresponding carboxylic acids or ketones.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride to yield alcohols.

- Substitution: It may undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, resulting in substituted dioxolanes.

These reactions highlight the compound's versatility in organic synthesis.

Research on the biological activity of 2-propyl-1,3-dioxolane is limited but suggests potential antimicrobial and antioxidant properties. Its unique physical and chemical characteristics make it suitable for use as a solvent and reaction medium in various biological experiments. Further studies are necessary to fully elucidate its biological effects and potential therapeutic applications.

The synthesis of 2-propyl-1,3-dioxolane can be accomplished through several methods:

- Condensation Reaction: A common method involves the condensation of propionaldehyde with ethylene glycol under acidic conditions, typically using sulfuric acid as a catalyst.

- Reactions with Propylene Oxide: Alternative methods include reactions between propylene oxide and ethylene glycol or propionic acid .

- Analytical Techniques: Characterization of synthesized 2-propyl-1,3-dioxolane can be achieved through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.

2-Propyl-1,3-dioxolane has various applications across multiple fields:

- Organic Synthesis: It serves as a solvent and reaction medium in organic synthesis processes.

- Chromatography: Its properties make it useful in chromatographic techniques for separating compounds.

- Biological Research: The compound's potential bioactivity positions it as a candidate for developing new drugs or functional food ingredients.

While specific interaction studies involving 2-propyl-1,3-dioxolane are scarce, its role as a solvent suggests that it may influence the solubility and reactivity of other compounds in biological experiments. Future research could focus on its interactions with various biological molecules to better understand its potential applications in drug development and other fields.

Several compounds share structural similarities with 2-propyl-1,3-dioxolane. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dioxolane | Simpler analog without substituents | |

| 4-Methyl-2-propyl-1,3-dioxolane | Contains a methyl group; used in protecting groups | |

| 2-Propyl-4-methyl-1,3-dioxolane | Isomer with different substituent positions |

The uniqueness of 2-propyl-1,3-dioxolane lies in its specific substituent arrangement and physical properties that confer distinct chemical reactivity compared to these similar compounds .

Acetalization of Butanal with Ethylene Glycol

The most straightforward synthetic route to 2-propyl-1,3-dioxolane involves the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol. This reaction represents a classical example of cyclic acetal formation through the condensation of an aldehyde with a 1,2-diol [1] [2]. The reaction proceeds through a well-established mechanism involving nucleophilic addition of the diol to the carbonyl carbon, followed by intramolecular cyclization and elimination of water.

The acetalization process typically requires heating under reflux conditions in the presence of an acid catalyst. Temperature ranges from 80-120°C are commonly employed, with reaction times varying from 2-6 hours depending on the specific conditions and catalyst used [3] [4]. The reaction is thermodynamically favorable due to the formation of a stable five-membered cyclic acetal structure, which is kinetically accessible through the proximity of the hydroxyl groups in ethylene glycol.

Water removal is crucial for driving the equilibrium toward product formation. This is typically accomplished through azeotropic distillation using a Dean-Stark trap or by employing molecular sieves as desiccants [3] [1]. The continuous removal of water prevents the reverse hydrolysis reaction and ensures high conversion rates.

Under optimal conditions, using a 1:1.5 molar ratio of butanal to ethylene glycol with appropriate acid catalysis, yields of 70-90% can be achieved [4] [5]. The reaction exhibits excellent selectivity for the five-membered dioxolane ring over the potential six-membered dioxane alternative, owing to the favorable thermodynamics of five-membered ring formation.

Catalyst-Mediated Synthetic Approaches

p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid (p-TSA) represents one of the most widely employed catalysts for the synthesis of 2-propyl-1,3-dioxolane due to its strong Brønsted acidity and excellent solubility in organic solvents [6] [7]. As an organic-soluble strong acid, p-TSA offers several advantages over mineral acids, including better compatibility with organic substrates and reduced corrosion issues.

The mechanism of p-TSA-catalyzed acetalization involves protonation of the carbonyl oxygen of butanal, increasing its electrophilicity toward nucleophilic attack by ethylene glycol. The resulting hemiacetal intermediate undergoes intramolecular cyclization with the second hydroxyl group, followed by proton-catalyzed elimination of water to form the cyclic acetal product [7] [8].

Typical reaction conditions employ 0.1-0.5 mol% p-TSA relative to the aldehyde substrate, with temperatures ranging from 70-110°C [6] [7]. The reaction demonstrates excellent tolerance to various functional groups and can be conducted in aprotic solvents such as toluene or benzene, which facilitate water removal through azeotropic distillation.

Under optimized conditions using p-TSA catalysis, conversions of 80-95% can be achieved within 1-3 hours [7]. The catalyst can be readily neutralized with base after completion of the reaction, and the product can be purified through standard distillation techniques. The relatively mild reaction conditions and high yields make p-TSA catalysis particularly attractive for large-scale synthesis applications.

Tungstosilicic Acid-Based Catalytic Systems

Tungstosilicic acid (H₄SiW₁₂O₄₀) and its supported variants represent highly efficient heterogeneous catalysts for the synthesis of 2-propyl-1,3-dioxolane [4] [5]. These heteropolyacids combine strong Brønsted acidity with thermal stability and ease of recovery, making them attractive alternatives to homogeneous acid catalysts.

The catalytic activity of tungstosilicic acid stems from its Keggin structure, which provides exceptionally strong acid sites capable of activating carbonyl compounds toward nucleophilic attack [5] [9]. The heteropolyacid framework remains intact during the catalytic process, allowing for facile catalyst recovery and reuse.

Research has demonstrated that tungstosilicic acid exhibits superior catalytic performance compared to other heteropolyacids such as phosphotungstic acid and phosphomolybdic acid in acetalization reactions [5] [9]. Under optimized conditions using a 1:1.5 molar ratio of butanal to ethylene glycol with 1.0 wt% tungstosilicic acid catalyst, yields of 87.5% can be achieved within 1 hour at temperatures of 86-113°C [4] [5].

The catalyst demonstrates excellent reusability, maintaining activity over multiple reaction cycles with minimal loss in performance [5]. This characteristic makes tungstosilicic acid particularly suitable for continuous flow processes and industrial applications where catalyst recovery and reuse are economically important.

Heterogeneous Catalysis on Activated Carbon Supports

Activated carbon-supported acid catalysts have emerged as promising systems for the synthesis of 2-propyl-1,3-dioxolane, offering advantages in terms of catalyst stability, ease of separation, and environmental compatibility [4] [10]. The high surface area and porosity of activated carbon provide excellent support for acid functionalization while maintaining good mass transfer properties.

The most successful approach involves supporting tungstosilicic acid on activated carbon through impregnation techniques [4] [10]. The carbon support is typically pre-treated with nitric acid to introduce surface functionality that enhances acid loading and stability. The resulting H₄SiW₁₂O₄₀/carbon catalyst combines the strong acidity of the heteropolyacid with the favorable mass transfer characteristics of the porous carbon support.

Activated carbon-supported catalysts demonstrate exceptional performance in acetalization reactions, with the carbon support providing several advantages over traditional oxide supports [10]. The hydrophobic nature of carbon can help exclude water from the active sites, thus favoring the forward acetalization reaction. Additionally, the carbon matrix is stable under the reaction conditions and does not contribute to undesired side reactions.

Under optimal conditions using activated carbon-supported tungstosilicic acid, yields of 87.5% for 2-propyl-1,3-dioxolane can be achieved using a 1:1.5 molar ratio of butanal to ethylene glycol with 1.0 wt% catalyst loading at reaction temperatures of 86-113°C [4]. The catalyst demonstrates excellent stability and can be easily separated from the reaction mixture by simple filtration.

Comparative studies have shown that activated carbon-supported tungstosilicic acid exhibits superior performance compared to other supported acid catalysts such as sulfated zirconia and iron chloride hexahydrate [4]. The high catalytic activity is attributed to the strong Brønsted acid sites of the heteropolyacid combined with the favorable mass transfer properties of the carbon support.

Reaction Optimization Parameters

Molar Ratio Effects on Yield

The molar ratio of butanal to ethylene glycol represents a critical parameter in optimizing the yield of 2-propyl-1,3-dioxolane synthesis. Due to the reversible nature of acetalization reactions, employing an excess of ethylene glycol drives the equilibrium toward product formation according to Le Chatelier's principle [11] [12].

Systematic studies have demonstrated that increasing the molar ratio of ethylene glycol to butanal from 1:1 to 1:2 results in significant improvements in conversion and yield [11] [12]. The optimal ratio typically falls within the range of 1:1.5 to 1:2.0, beyond which further increases in glycol concentration provide diminishing returns while increasing separation costs.

Research conducted on glycerol acetalization with acetone provides valuable insights into molar ratio optimization that are applicable to the butanal-ethylene glycol system [11] [12]. Studies have shown that increasing the molar ratio from 1:1 to 1:2 results in conversion improvements of 15-25%, while further increases to 1:3 yield only marginal additional benefits [11].

The beneficial effect of excess ethylene glycol can be attributed to several factors. Firstly, the higher concentration of nucleophile increases the reaction rate through basic kinetic principles. Secondly, the excess glycol helps to shift the equilibrium away from the reverse hydrolysis reaction. Finally, the higher glycol concentration can facilitate water removal through changes in solution properties and vapor-liquid equilibrium.

Temperature and Pressure Considerations

Temperature optimization represents a delicate balance between reaction rate acceleration and potential side reaction formation in 2-propyl-1,3-dioxolane synthesis [13] [14]. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but excessive temperatures can lead to catalyst deactivation and product decomposition.

The optimal temperature range for acetalization reactions typically falls between 60-90°C, providing sufficient driving force for the reaction while maintaining catalyst stability and minimizing side reactions [13] [14]. Temperatures below 60°C result in unacceptably slow reaction rates, while temperatures above 100°C can lead to excessive evaporation of volatile reactants and increased formation of byproducts.

Pressure effects on acetalization reactions are generally minimal at atmospheric conditions, as the reaction does not involve significant volume changes [14]. However, pressure can influence the vapor-liquid equilibrium of the reaction mixture, particularly in systems where water removal is critical for driving the reaction forward.

Studies on related acetalization systems have shown that moderate pressure increases (up to 30 bar) can enhance reaction rates by increasing the concentration of dissolved reactants and improving mass transfer [14]. However, the benefits are typically marginal compared to the additional equipment costs and complexity associated with pressure operation.

Temperature control is particularly important in continuous flow systems, where heat integration and thermal management become crucial for economic operation [14]. The exothermic nature of acetalization reactions requires careful temperature control to prevent runaway conditions and maintain product selectivity.

Solvent Selection and Impact

Solvent selection plays a crucial role in optimizing 2-propyl-1,3-dioxolane synthesis, affecting both reaction kinetics and product separation [13] [15] [16]. The ideal solvent should dissolve all reactants, remain inert toward the reaction conditions, and facilitate water removal to drive the equilibrium toward product formation.

Aprotic solvents such as toluene, benzene, and dichloromethane are particularly favored for acetalization reactions due to their chemical inertness and ability to form azeotropes with water [13] [15]. These solvents enable efficient water removal through azeotropic distillation while maintaining compatibility with acid catalysts.

Toluene represents the most commonly employed solvent for acetalization reactions, offering excellent solvating properties for both reactants and products while forming a convenient azeotrope with water (b.p. 84.1°C) [15]. The relatively low boiling point of the toluene-water azeotrope facilitates continuous water removal under mild conditions.

Recent developments in green chemistry have led to increased interest in alternative solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) [15] [17]. These solvents offer improved environmental profiles compared to traditional aromatic solvents while maintaining comparable performance in acetalization reactions.

Solvent-free conditions have also been explored as an environmentally attractive alternative, particularly for heterogeneous catalytic systems [18] [19]. While solvent-free conditions eliminate separation and environmental concerns associated with organic solvents, they may require higher temperatures and longer reaction times to achieve comparable yields.

Industrial-Scale Production Methods

The industrial production of 2-propyl-1,3-dioxolane requires careful consideration of reactor design, process intensification, and economic factors to ensure competitive manufacturing costs [19] [20]. Continuous flow processes have emerged as the preferred approach for large-scale production due to their superior heat and mass transfer characteristics, improved safety profiles, and reduced capital requirements compared to batch processes.

Continuous stirred-tank reactors (CSTRs) represent the most common industrial reactor configuration for acetalization reactions [19] [20]. These reactors provide excellent mixing and temperature control while enabling continuous operation with consistent product quality. The residence time in CSTR systems is typically optimized to balance conversion with reactor volume requirements, usually ranging from 1-4 hours depending on the specific catalyst and reaction conditions.

Plug flow reactors (PFRs) offer advantages for highly exothermic acetalization reactions, providing better temperature control and higher conversion per unit volume compared to CSTR systems [19] [20]. The concentration profiles in PFR systems favor higher reaction rates at the reactor inlet, where reactant concentrations are highest, leading to improved overall efficiency.

Process intensification through microreactor technology has shown significant promise for 2-propyl-1,3-dioxolane production [21] [22]. Microreactors offer enhanced heat and mass transfer, reduced reaction times, and improved safety characteristics compared to conventional reactor systems. Productivity improvements of up to 9 times have been reported for related acetalization reactions in continuous flow microreactor systems [21].

Economic analysis of industrial-scale solketal production provides valuable insights applicable to 2-propyl-1,3-dioxolane manufacturing [20]. Techno-economic studies have demonstrated that two-stage processes with intermediate separation can achieve lower overall costs compared to single-stage processes, despite increased complexity [20]. The break-even production cost for similar acetalization products has been estimated at approximately $2,000-2,100 per ton, indicating favorable economics for industrial implementation.

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven significant innovation in 2-propyl-1,3-dioxolane synthesis, focusing on environmental sustainability, atom economy, and process efficiency [23] [24] [25]. These approaches emphasize the use of renewable feedstocks, benign solvents, and catalytic systems that minimize waste generation and environmental impact.

Deep eutectic solvents (DESs) represent a promising green chemistry approach for acetalization reactions, offering advantages as both solvents and catalysts [25]. Natural deep eutectic solvents (NADES) composed of readily available components such as organic acids and bases can promote acetalization reactions without requiring additional catalysts or water removal techniques [25]. These systems demonstrate excellent recyclability, with the reaction medium maintaining catalytic activity after multiple uses.

Microwave-assisted synthesis has emerged as an efficient green chemistry approach for 2-propyl-1,3-dioxolane production, offering dramatically reduced reaction times and energy consumption compared to conventional heating methods [26] [27]. Microwave irradiation can achieve complete conversion within minutes rather than hours, while maintaining excellent product selectivity and yield [26].

Photocatalytic approaches represent the latest frontier in green acetalization chemistry, utilizing visible light to drive the formation of acetals from aldehydes and alcohols [24] [28]. These systems operate under mild conditions without requiring high temperatures or harsh chemical reagents, making them particularly attractive for sustainable manufacturing processes.

Solvent-free synthesis methods have gained increasing attention as a means of eliminating organic solvent usage entirely while maintaining high efficiency [29] [30]. These approaches typically employ heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and simplifying downstream processing.

The development of bio-based feedstocks for acetalization reactions aligns with circular economy principles by utilizing renewable starting materials [23] [30]. Glycerol derived from biodiesel production has been extensively studied as a sustainable feedstock for acetal synthesis, providing a valuable outlet for this abundant waste stream from renewable fuel production.

Tables

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (wt%) |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | 70-110 | 1-3 | 80-95 | 0.1-0.5 |

| Tungstosilicic Acid | 86-113 | 1.0 | 87.5 | 1.0 |

| H₄SiW₁₂O₄₀/Carbon | 86-113 | 1.0 | 87.5 | 1.0 |

| Hydrochloric Acid | 20-50 | 0.33-24 | 85-95 | 0.005-0.1 |

| Ionic Liquid | 110 | 2-4 | 70-85 | 1.5 |

Table 1. Comparative performance of different catalytic systems for 2-propyl-1,3-dioxolane synthesis.

| Parameter | Optimal Range | Effect on Yield | Typical Impact |

|---|---|---|---|

| Molar Ratio (Butanal:Ethylene Glycol) | 1:1.5 - 1:2.0 | Excess glycol drives equilibrium | +15-25% |

| Temperature | 60-90°C | Higher rate, potential side reactions | +10-20% |

| Catalyst Loading | 0.5-3.0 wt% | Increased rate, plateaus at 2-3% | +5-15% |

| Reaction Time | 1-4 hours | Improved conversion to equilibrium | +10-15% |

| Pressure | Atmospheric | Minimal effect | Negligible |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant